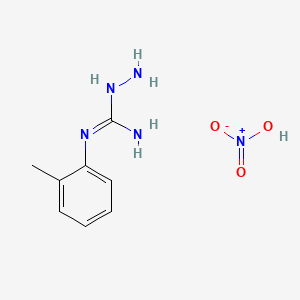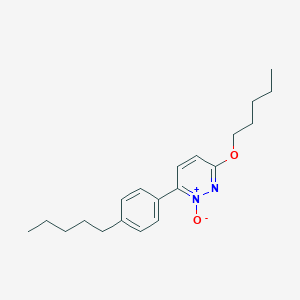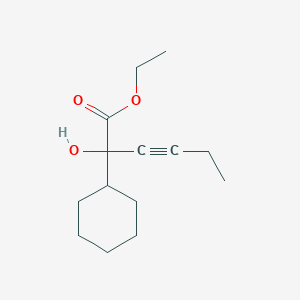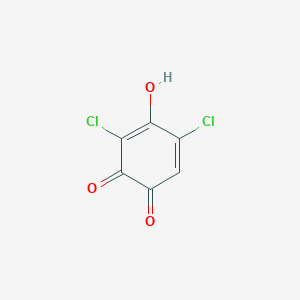![molecular formula C20H16N2O3 B14360716 Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate CAS No. 94543-19-8](/img/structure/B14360716.png)
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate is a complex organic compound belonging to the class of pyrroloquinoxalines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoxalines, including Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate, typically involves the intramolecular cyclization of quinoxaline derivatives. One common method involves the reaction of N-(2,4-difluorophenyl)-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carboxamide with sodium hydride . Another method includes the Clauson-Kaas reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction using a NaBH4-CuSO4 system .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen in the presence of a palladium catalyst .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, acetic acid, and NaBH4-CuSO4. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various substituted pyrroloquinoxalines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate involves its interaction with molecular targets such as Akt kinase. By inhibiting this kinase, the compound can interfere with cell signaling pathways that regulate cell growth, survival, and apoptosis . This inhibition can lead to the suppression of tumor cell proliferation and induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Shares a similar core structure but may have different substituents, leading to variations in biological activity.
Quinoxaline: A simpler structure that lacks the pyrrole ring, resulting in different chemical properties and applications.
Pyrazinone: Another related compound with a different ring structure, often used in similar biological studies.
Uniqueness
Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Akt kinase and its potential anti-cancer activity make it a valuable compound for further research and development .
Eigenschaften
| 94543-19-8 | |
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C20H16N2O3/c1-25-18(23)12-14-11-17-19(13-7-3-2-4-8-13)21-15-9-5-6-10-16(15)22(17)20(14)24/h2-11,24H,12H2,1H3 |
InChI-Schlüssel |
BTXIWGHGKQUDCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(N2C3=CC=CC=C3N=C(C2=C1)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)





![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)



